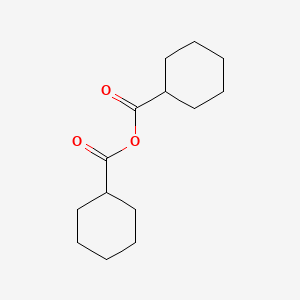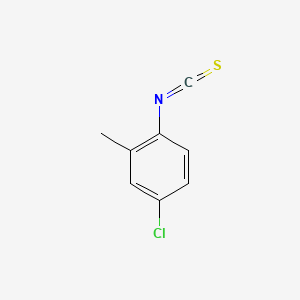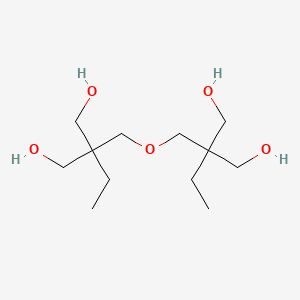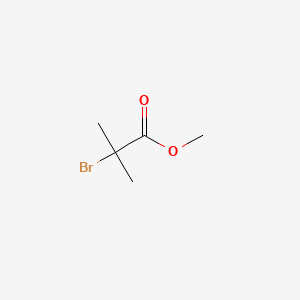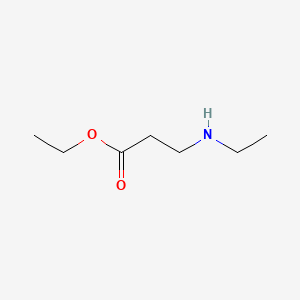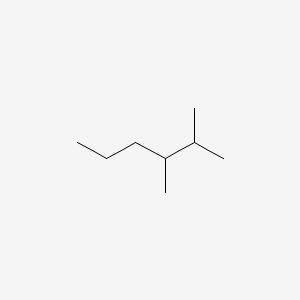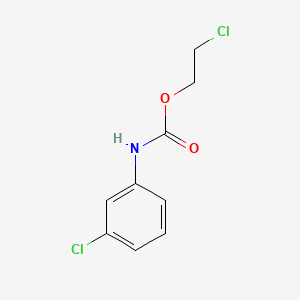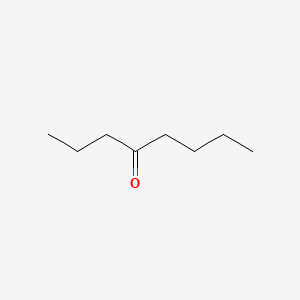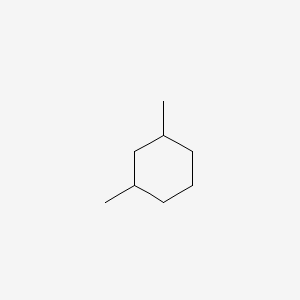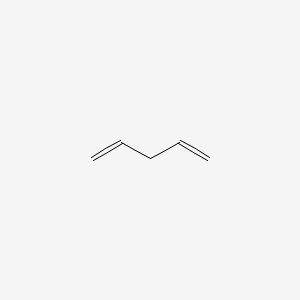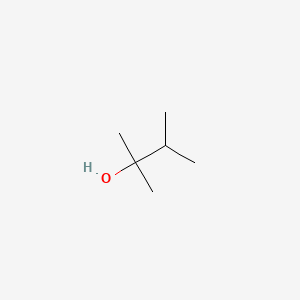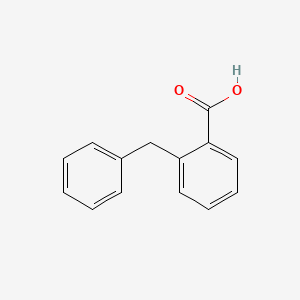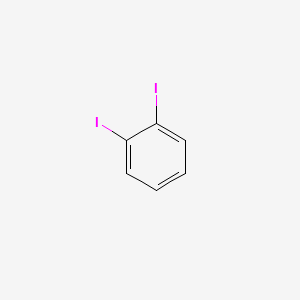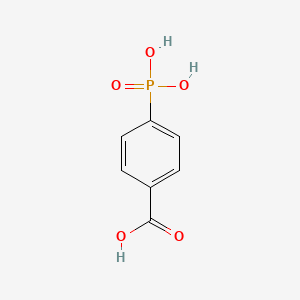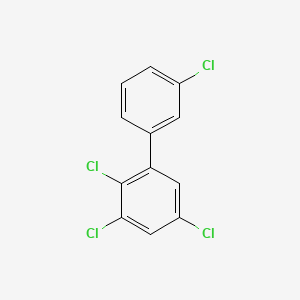
2,3,3',5-Tetrachlorobiphenyl
説明
2,3,3’,5’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,3,3’,5-Tetrachlorobiphenyl can be found in various databases such as PubChem . The molecular formula is C12H6Cl4 and the molecular weight is 292.0 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,5-Tetrachlorobiphenyl can be found in various databases such as PubChem . The molecular formula is C12H6Cl4 and the molecular weight is 292.0 g/mol .
科学的研究の応用
Environmental Impact and Detection
Studies have extensively investigated the environmental impact and detection of compounds closely related to 2,3,3',5-Tetrachlorobiphenyl. For instance, the presence of polychlorinated dibenzothiophenes (PCDTs) and their association with industrial processes such as the manufacturing of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), highlight the environmental persistence and potential sources of chlorinated compounds similar to 2,3,3',5-Tetrachlorobiphenyl. These compounds, including PCDTs, are generated through chemical processes similar to those resulting in polychlorinated dibenzofurans (PCDFs) and are found in industrial effluents and waste incineration fly ash, suggesting significant environmental dissemination and potential ecological impact (Huntley et al., 1994).
Thermoelectric Materials Research
In the field of materials science, particularly within the context of developing advanced thermoelectric materials, poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been highlighted for their promising thermoelectric properties. These materials, which offer significant potential for energy conversion technologies, have been the subject of systematic research aimed at enhancing their thermoelectric performance. The advancements in this area suggest a broader application potential for compounds with structural similarities to 2,3,3',5-Tetrachlorobiphenyl in the development of new, efficient thermoelectric materials (Yue & Xu, 2012; Zhu et al., 2017).
Environmental Toxicology and Health Implications
The toxicological profile and health implications of chlorinated compounds, including those structurally related to 2,3,3',5-Tetrachlorobiphenyl, have been thoroughly reviewed. These studies encompass the assessment of occupational exposure to chlorinated solvents, highlighting the central nervous system, liver, and kidney toxicity, along with carcinogenicity concerns. Such research underscores the need for continued vigilance and comprehensive evaluation of the health risks associated with exposure to chlorinated biphenyls and related compounds (Ruder, 2006).
特性
IUPAC Name |
1,2,5-trichloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDBTLFALXRTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074210 | |
| Record name | 2,3,3',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',5-Tetrachlorobiphenyl | |
CAS RN |
70424-67-8 | |
| Record name | 2,3,3',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13C1Q0VB7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



